

4,4-Difluorocyclohexanol: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 4,4-Difluorocyclohexanol

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An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of **4,4-Difluorocyclohexanol**.

This technical document provides a comprehensive overview of **4,4-Difluorocyclohexanol**, a fluorinated organic compound with growing importance in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for creating novel therapeutic agents.

Core Chemical and Physical Properties

4,4-Difluorocyclohexanol is a white to orange-green crystalline solid at room temperature.^[1]^[2] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

Property	Value	Source
Molecular Formula	C6H10F2O	^[1] ^[3] ^[4]
Molecular Weight	136.14 g/mol	^[3] ^[5]
Melting Point	60-65 °C	^[1] ^[2]
Boiling Point (Predicted)	160.6 ± 40.0 °C	^[1] ^[2]
Density (Predicted)	1.15 ± 0.1 g/cm ³	^[1] ^[2]
CAS Number	22419-35-8	^[3] ^[5]

Synthesis of 4,4-Difluorocyclohexanol

The synthesis of **4,4-Difluorocyclohexanol** is typically achieved through the reduction of its ketone analog, 4,4-Difluorocyclohexanone.^[2] A common and effective method involves the use of sodium borohydride in methanol.^[2]

Experimental Protocol: Reduction of 4,4-Difluorocyclohexanone

This protocol outlines a general procedure for the laboratory-scale synthesis of **4,4-Difluorocyclohexanol**.^[2]

Materials:

- 4,4-Difluorocyclohexanone
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Water (H_2O)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice water bath
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Separatory funnel

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4,4-difluorocyclohexanone (1.0 equivalent) in methanol.[2] Cool the solution in an ice water bath.[2]
- **Reduction:** Slowly add sodium borohydride (approximately 1.8 equivalents) to the cooled solution while stirring.[2]
- **Reaction Monitoring:** Stir the reaction mixture for 5 minutes in the ice water bath, then allow it to warm to room temperature and continue stirring for 1 hour.[2]
- **Quenching:** Quench the reaction by adding water and stir for an additional 30 minutes.[2]
- **Extraction:** Remove the methanol using a rotary evaporator.[2] Partition the remaining aqueous residue between water and dichloromethane.[2] Separate the organic layer.[2]
- **Further Extraction:** Extract the aqueous layer multiple times with dichloromethane.[2]
- **Drying and Concentration:** Combine all organic layers and dry over anhydrous magnesium sulfate.[2] Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude **4,4-difluorocyclohexanol**. [2]
- **Purification (if necessary):** The crude product can be further purified by standard techniques such as recrystallization or column chromatography. The unpurified product is often obtained in high yield (e.g., 91%).[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4,4-Difluorocyclohexanol** from 4,4-Difluorocyclohexanone.



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Caption: Workflow for the synthesis of **4,4-Difluorocyclohexanol**.

Applications in Drug Development

Fluorinated compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The introduction of a gem-difluoro group, as seen in **4,4-Difluorocyclohexanol**, can have profound effects on the conformational preferences and electronic properties of a molecule.

A notable application of **4,4-Difluorocyclohexanol** is as a reagent in the development of adenosine inhibitors of bacterial NAD⁺-dependent DNA ligase.[2] This enzyme is essential for bacterial DNA replication and repair, making it an attractive target for novel antibacterial agents. The use of fluorinated building blocks like **4,4-Difluorocyclohexanol** allows for the fine-tuning of inhibitor potency and selectivity.

Safety and Handling

4,4-Difluorocyclohexanol is classified as an irritant, causing skin and serious eye irritation.[3] [5] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[1] Store in a cool, dry place.[5]

Conclusion

4,4-Difluorocyclohexanol is a valuable fluorinated building block with well-defined chemical properties and a straightforward synthetic route. Its utility in the development of novel therapeutics, particularly as a component of enzyme inhibitors, underscores its importance to the drug discovery community. This guide provides a foundational understanding for researchers looking to incorporate this versatile compound into their research and development programs.

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